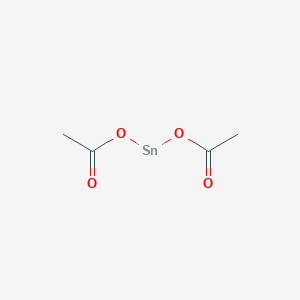

Tin(II) acetate

Cat. No. B129313

Key on ui cas rn:

638-39-1

M. Wt: 236.8 g/mol

InChI Key: PNOXNTGLSKTMQO-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US05378450

Procedure details

Catalyst preparation was conducted as follows. That is, 1.5 g of commercial tin (II) acetate (a product of Kanto Chemical Company, Inc.) was dissolved in 150 ml of acetic acid with heating. The solution was cooled to room temperature to obtain a solution of tin acetate in acetic acid. 5 g of a commercial silicon dioxide powder having an average particle diameter of 25 μm (a product of Mizusawa Industrial Chemicals, Ltd.) was weighed in a 500-ml beaker, after which 200 ml of water was added to suspend the silicon dioxide powder therein. To the suspension being stirred were slowly added dropwise the above-prepared solution of tin acetate in acetic acid and 25 ml of an aqueous palladium nitrate solution containing 1 g/l of palladium, simultaneously. After the completion of the dropwise addition, the mixture was heated to 80° C. with stirring, to evaporate and remove the acetic acid and water in the mixture. The residue was dried to obtain a powder. The powder was calcined in an air stream at 500° C. for 1 hours and then reduced in a hydrogen stream at 250° C. for 1 hour to obtain a catalyst in which palladium and tin were supported in amounts of 0.5% by weight and 15% by weight, respectively, based on the weight of the silicon dioxide used.

Name

tin acetate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Sn+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[Sn+4:5].[C:6]([O-:9])(=[O:8])[CH3:7].[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2] |f:0.1.2,4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Sn+2].C(C)(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Catalyst preparation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating

|

Outcomes

Product

|

Name

|

tin acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Sn+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |